Fura-PE3
Description
Contextualization of Intracellular Calcium Dynamics in Cellular Physiology
Calcium ions are ubiquitous and versatile intracellular messengers. In their resting state, most cells maintain a very low concentration of free cytosolic Ca2+ compared to the extracellular environment. This steep electrochemical gradient is crucial for cellular signaling. Upon stimulation, a rapid and transient influx of Ca2+ into the cytoplasm, or its release from intracellular stores like the endoplasmic reticulum, triggers a cascade of events. These "calcium signals" are finely tuned in terms of their amplitude, frequency, and spatial localization, allowing for the precise regulation of diverse physiological functions. scbt.com The ability to visualize and quantify these dynamic changes in intracellular calcium levels is therefore essential for deciphering the intricate signaling pathways that govern cellular behavior. scbt.com
Evolution of Fluorescent Calcium Indicators and the Rationale for Fura-PE3 Development
The journey to accurately measure intracellular Ca2+ began with techniques like injecting the photoprotein aequorin into large cells. psu.edu A major breakthrough came in the 1980s with the development of chemical fluorescent indicators, most notably Fura-2. psu.eduscience.gov Fura-2 is a ratiometric indicator, meaning its fluorescence emission is measured at two different excitation wavelengths. psu.eduscbt.com This allows for a more accurate determination of Ca2+ concentration, as the ratio of the two fluorescence intensities is largely independent of dye concentration, path length, and other variables that can affect single-wavelength indicators. psu.edu
However, Fura-2 and other early polycarboxylate indicators presented challenges, including leakage from the cell and compartmentalization within organelles. nih.govresearchgate.net This leakage can lead to a gradual loss of the fluorescent signal and an inaccurate representation of cytosolic Ca2+ levels, as the indicator may accumulate in compartments with different Ca2+ concentrations. researchgate.netgoogle.com
To address these limitations, this compound was developed. interchim.fr It is an analog of Fura-2, designed specifically to be a zwitterionic indicator that resists leakage and compartmentalization. nih.govgoogle.com This improved intracellular retention allows for longer and more stable experiments, providing researchers with more reliable and accurate data on cytosolic free calcium for extended periods. nih.govphysiology.org this compound's development was driven by the need for a robust and reliable tool to overcome the practical difficulties encountered with its predecessors, thereby enhancing the precision of intracellular calcium measurements. interchim.fr
Scope and Significance of this compound in Contemporary Research
This compound has proven to be a valuable tool across various fields of biomedical research. Its enhanced retention makes it particularly suitable for long-term studies monitoring Ca2+ dynamics in response to various stimuli. nih.govphysiology.org For instance, it has been used to investigate Ca2+ signaling in neurons, smooth muscle cells, and immune cells. nih.govnih.govnih.gov
In neuroscience, this compound has been instrumental in studying Ca2+ homeostasis and signaling in neurons, such as Aplysia bag cell neurons, which are involved in reproductive behaviors. nih.gov It has also been used to monitor calcium dynamics in cerebellar granule neurons to understand the bioenergetics of excitotoxicity. researchgate.net In studies of smooth muscle, this compound has been employed to explore the mechanisms of store-operated calcium entry and its role in contraction in arteriolar smooth muscle cells. nih.gov Furthermore, in immunology, it has been used to examine the nuances of Ca2+ influx in T cells, contributing to a deeper understanding of T cell activation and tolerance. nih.gov
The development of this compound represents a significant advancement in the field of fluorescent calcium indicators. Its improved characteristics have enabled researchers to conduct more sophisticated and reliable experiments, leading to new insights into the complex role of calcium signaling in health and disease.
| Property | Description |
|---|---|
| Chemical Name | This compound, Acetoxymethyl ester |
| CAS Number | 172890-84-5 scbt.comechemi.com |
| Molecular Formula | C55H63N5O29 echemi.comscbt.com |
| Molecular Weight | 1258.10 g/mol echemi.comscbt.com |
| Indicator Type | Ratiometric fluorescent calcium indicator scbt.com |
| Key Advantage | Improved intracellular retention, reduced leakage and compartmentalization compared to Fura-2 nih.govinterchim.fr |
| Formulation | Often used as a cell-permeable acetoxymethyl (AM) ester scbt.comvwr.com |
| Excitation/Emission (Low Ca2+) | λexc ≈ 364 nm / λem ≈ 508 nm merckmillipore.com |
| Excitation/Emission (High Ca2+) | λexc ≈ 335 nm / λem ≈ 495 nm merckmillipore.cominterchim.fr |
Structure
2D Structure
Properties
Molecular Formula |
C37H39N5O17 |
|---|---|
Molecular Weight |
825.7 g/mol |
IUPAC Name |
2-[6-[bis(carboxymethyl)amino]-5-[2-[2-[bis(carboxymethyl)amino]-5-[3-[4-(carboxymethyl)piperazin-1-yl]-3-oxopropyl]phenoxy]ethoxy]-1-benzofuran-2-yl]-1,3-oxazole-5-carboxylic acid |
InChI |
InChI=1S/C37H39N5O17/c43-30(40-7-5-39(6-8-40)16-31(44)45)4-2-21-1-3-23(41(17-32(46)47)18-33(48)49)26(11-21)56-9-10-57-27-12-22-13-28(36-38-15-29(59-36)37(54)55)58-25(22)14-24(27)42(19-34(50)51)20-35(52)53/h1,3,11-15H,2,4-10,16-20H2,(H,44,45)(H,46,47)(H,48,49)(H,50,51)(H,52,53)(H,54,55) |
InChI Key |
RPRUGAGGOHMOHV-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC(=O)O)C(=O)CCC2=CC(=C(C=C2)N(CC(=O)O)CC(=O)O)OCCOC3=C(C=C4C(=C3)C=C(O4)C5=NC=C(O5)C(=O)O)N(CC(=O)O)CC(=O)O |
Synonyms |
fura-PE3 PE3 compound |
Origin of Product |
United States |
Methodological Frameworks for Fura Pe3 Application in Calcium Research
Principles of Ratiometric Calcium Imaging with Fura-PE3
Ratiometric calcium imaging with this compound is a powerful technique that allows for the quantitative determination of [Ca2+]i while minimizing common artifacts encountered in fluorescence microscopy.
This compound is a dual-excitation ratiometric calcium indicator scbt.cominscoper.com. This means its fluorescence excitation spectrum shifts upon binding to calcium ions. By exciting the dye at two different wavelengths and measuring the fluorescence emission at a single wavelength, a ratio of the fluorescence intensities can be calculated. For this compound, typical excitation wavelengths are around 335 nm (high [Ca2+]) and 364 nm (low [Ca2+]), with emission collected around 495-508 nm google.commerckmillipore.cominterchim.fr. The ratio of the fluorescence intensity at the calcium-sensitive wavelength to the intensity at the calcium-insensitive wavelength is directly related to the free intracellular calcium concentration thermofisher.comaatbio.com. This ratiometric approach allows for the quantitative measurement of [Ca2+]i based on a predetermined calibration curve relating the fluorescence ratio to known calcium concentrations ucsd.edu. The Grynkiewicz equation is commonly used for this calibration researchgate.net.
A significant advantage of using a ratiometric indicator like this compound is its ability to mitigate common artifacts that can affect fluorescence measurements inscoper.comthermofisher.com. Since the measurement relies on a ratio of fluorescence intensities rather than a single intensity value, variations in dye concentration within the cell due to uneven loading or leakage are largely canceled out thermofisher.comnih.gov. Similarly, issues related to photobleaching, where the fluorescence signal decreases over time due to light exposure, are minimized because both wavelengths are affected proportionally inscoper.comthermofisher.com. Differences in cell thickness or variations in the optical path are also corrected by the ratiometric method thermofisher.comnih.gov.
Dual-Wavelength Excitation and Ratiometric Principles for Quantitative [Ca2+]i Measurement
Cell Loading Strategies for this compound and this compound AM
Introducing fluorescent calcium indicators into cells is a critical step for intracellular calcium measurements. This compound is typically introduced into cells using its acetoxymethyl (AM) ester form, this compound AM, or via alternative physical loading techniques.
This compound AM is a lipophilic, membrane-permeant derivative of this compound scbt.commerckmillipore.cominterchim.fr. The acetoxymethyl groups neutralize the negative charges on the this compound molecule, allowing it to cross the cell membrane by passive diffusion interchim.frinterchim.fr. Once inside the cell, intracellular esterases cleave the AM groups, converting the this compound AM back into the charged, cell-impermeant form of this compound interchim.frinterchim.fr. This process effectively traps the dye within the cytoplasm, enabling the measurement of intracellular calcium dynamics merckmillipore.cominterchim.fr. Loading with this compound AM typically involves incubating cells with a solution containing the dye interchim.frphysiology.org. The concentration of this compound AM and the incubation time and temperature need to be optimized for different cell types interchim.frphysiology.org. Non-ionic detergents like Pluronic F-127 are often included in the loading solution to help disperse the hydrophobic AM ester and facilitate its entry into cells interchim.frphysiology.org. Probenecid (B1678239), an anion transport inhibitor, can also be used to improve intracellular dye retention by blocking organic anion transporters that might otherwise pump the de-esterified dye out of the cell researchgate.netcaymanchem.com.
While AM ester loading is common, alternative techniques can be employed to introduce this compound into cells, particularly for cell types that are difficult to load with AM esters or when precise control over dye concentration in a single cell is required. Microinjection involves directly injecting the cell-impermeant salt form of this compound into the cytoplasm using a fine needle psu.eduinterchim.frutdallas.edu. This method allows for targeted loading of individual cells and avoids potential issues associated with esterase activity or compartmentalization that can occur with AM esters psu.edu. Patch pipette loading, often used in conjunction with patch-clamp electrophysiology, allows the dye to diffuse into the cell from the pipette solution interchim.frfsu.edunih.gov. This technique is particularly useful for simultaneously measuring electrical activity and calcium signals in the same cell nih.gov. Both microinjection and patch pipette loading bypass the need for intracellular esterase activity and can be advantageous in certain experimental setups psu.edufsu.edu.
Optimizing the loading protocol for this compound AM is crucial for successful calcium imaging experiments and often requires empirical adjustments based on the specific cell type being studied interchim.frinterchim.fr. Factors such as the concentration of this compound AM, incubation time, temperature, and the presence of facilitating agents like Pluronic F-127 and probenecid can significantly impact loading efficiency and dye localization interchim.frresearchgate.netphysiology.org. Some cell types may require higher dye concentrations or longer incubation times, while others might be more susceptible to dye compartmentalization or leakage interchim.frinterchim.fr. For example, studies in rabbit renal proximal tubules used 5 μM this compound AM with Pluronic F-127, incubating for 40-50 minutes at room temperature physiology.org. In contrast, a protocol for T lymphocytes suggests using 3 µM this compound AM mixed with Pluronic acid and incubating for 30-60 minutes at 37°C nih.gov. Careful optimization for each cell type is necessary to ensure adequate intracellular dye concentration, minimal compartmentalization, and optimal signal-to-noise ratio for reliable calcium measurements interchim.frinterchim.fr.
Alternative Loading Techniques (e.g., Microinjection, Patch Pipette Loading)
Advanced Microscopy Techniques Employing this compound
The ratiometric properties and improved cellular retention of this compound make it suitable for use with various advanced microscopy techniques to visualize and quantify dynamic changes in intracellular calcium.
Epifluorescence and Video Imaging Systems
Epifluorescence microscopy is a common technique used with this compound for calcium imaging. In this setup, excitation light is directed through the objective lens onto the sample, and the emitted fluorescence is collected back through the same objective. By rapidly switching between the two excitation wavelengths (e.g., 340 nm and 380 nm) and capturing images at each wavelength, the fluorescence ratio can be calculated for each pixel in the image.
Video imaging systems are integrated with epifluorescence microscopes to capture these ratio images over time, allowing for the visualization of calcium transients and spatial calcium dynamics within cells or tissues. This approach enables researchers to monitor changes in [Ca²⁺]ᵢ in response to various stimuli in real-time nih.govnih.govnih.gov. For example, this compound video imaging fluorescence microscopy has been used to measure cytosolic free Ca²⁺ in response to shear stress in MDCK cells nih.gov. Studies have also utilized this compound fluorescence observed with inverted epifluorescence microscopes equipped with monochromators for wavelength selection and cooled CCD cameras for image acquisition to study store-operated calcium influx in arteriolar smooth muscle cells nih.gov. The ratiometric nature of this compound helps to minimize artifacts caused by uneven dye loading or photobleaching during video imaging interchim.fr.
Integration with Two-Photon Microscopy for In Vivo Studies
Two-photon microscopy offers significant advantages for in vivo calcium imaging, particularly in scattering tissues like the brain, due to its ability to excite fluorophores within a confined focal volume deep within the sample nih.govtum.de. While this compound is primarily excited by UV light in standard epifluorescence, which has limited penetration depth in tissue, its spectral properties can potentially be leveraged for two-photon excitation at longer, near-infrared wavelengths pnas.orgprinceton.edu.
Although Fura-2 and its derivatives were initially developed for single-photon UV excitation, some studies have explored their use or similar ratiometric dyes in two-photon microscopy. The principle involves exciting the dye with two lower-energy photons simultaneously, typically from a pulsed infrared laser nih.gov. This non-linear excitation is confined to the focal spot, reducing out-of-focus fluorescence and allowing for deeper tissue penetration and optical sectioning tum.de. While other indicators like Oregon Green BAPTA-1 and Fluo-4 are commonly used in two-photon calcium imaging, this compound AM has also been tested as an indicator dye for in vivo two-photon calcium imaging of neuronal networks, often loaded via targeted pressure ejection into the tissue pnas.orgprinceton.edu. The suitability of this compound for two-photon microscopy depends on its two-photon excitation cross-section at available laser wavelengths and its ability to provide a robust ratiometric signal under these conditions.
Calibration Methodologies for this compound in Cellular Environments
Accurate determination of [Ca²⁺]ᵢ using this compound requires proper calibration of the fluorescent signal. The ratiometric approach provides a signal (the fluorescence ratio) that is related to [Ca²⁺]ᵢ through a calibration equation thermofisher.compsu.edu.
The standard equation used to calculate [Ca²⁺]ᵢ from the fluorescence ratio (R) of a ratiometric dye like this compound is:
[Ca²⁺]ᵢ = Kᵈ * (R - Rmin) / (Rmax - R) * Sf2 / Sb2 thermofisher.com
Where:
Kᵈ is the dissociation constant of this compound for Ca²⁺.
R is the measured fluorescence ratio (e.g., F₃₄₀/F₃₈₀).
Rmin is the ratio in the absence of Ca²⁺ (minimum fluorescence ratio).
Rmax is the ratio at saturating Ca²⁺ (maximum fluorescence ratio).
Sf2 is the fluorescence intensity at the second excitation wavelength (e.g., 380 nm) in the absence of Ca²⁺.
Sb2 is the fluorescence intensity at the second excitation wavelength (e.g., 380 nm) at saturating Ca²⁺.
Calibration involves determining the values for Kᵈ, Rmin, Rmax, Sf2, and Sb2 in the specific experimental conditions.
In Vitro and In Situ Calibration Approaches
Calibration can be performed either in vitro using cell-free solutions or in situ within the cellular environment.
In Vitro Calibration: This method involves preparing solutions with known, controlled free Ca²⁺ concentrations and measuring the fluorescence ratios of the dye in these solutions. Calibration solutions should mimic the intracellular environment as closely as possible in terms of ionic strength, pH, and viscosity, as these factors can affect the dye's Ca²⁺ affinity thermofisher.com. By measuring the fluorescence ratio across a range of known Ca²⁺ concentrations, a calibration curve can be generated, and the parameters (Kᵈ, Rmin, Rmax, Sf2/Sb2) can be determined by fitting the data to the calibration equation thermofisher.com.
In Situ Calibration: Calibrating the dye within the cells themselves is often preferred because it accounts for the intracellular environment's specific conditions, including factors like protein binding or compartmentalization that might differ from in vitro solutions thermofisher.comresearchgate.net. In situ calibration typically involves loading cells with the AM ester form of the dye and then exposing them to solutions with known Ca²⁺ concentrations in the presence of ionophores like A-23187 or ionomycin (B1663694). These ionophores equilibrate the intracellular and extracellular Ca²⁺ concentrations, allowing the intracellular dye to report the known extracellular Ca²⁺ levels thermofisher.comresearchgate.net. By measuring the fluorescence ratio in cells exposed to solutions ranging from zero to saturating Ca²⁺, Rmin and Rmax can be determined. Kᵈ can then be calculated using the calibration equation with the measured ratios and known Ca²⁺ concentrations. Some studies have attempted in situ calibration of this compound in perfused renal proximal tubules, although challenges related to dye loss and cell damage were noted physiology.org. An alternative in situ method involves using Mn²⁺ to quench the fluorescence of the Ca²⁺-free form of the dye thermofisher.com.
Considerations for Intracellular Buffering and Dissociation Constants
Several factors within the cellular environment can influence the behavior of this compound and the accuracy of [Ca²⁺]ᵢ measurements.
Intracellular Buffering: Fluorescent calcium indicators like this compound are themselves calcium chelators and thus act as exogenous calcium buffers when introduced into cells fsu.edupsu.edu. At high intracellular concentrations, the dye's buffering capacity can become significant relative to the cell's intrinsic calcium buffering systems, potentially altering the kinetics and amplitude of calcium transients fsu.edupsu.edu. This is a critical consideration, and researchers often aim to load the minimum amount of dye necessary to obtain a sufficient signal-to-noise ratio.
Dissociation Constants (Kᵈ): The apparent dissociation constant (Kᵈ) of this compound for Ca²⁺ is a crucial parameter for accurate [Ca²⁺]ᵢ calculation. The Kᵈ value determined in vitro may differ from the effective Kᵈ within the intracellular environment due to differences in ionic composition, pH, viscosity, temperature, and the presence of intracellular proteins or organelles that the dye might interact with thermofisher.comnih.gov. Therefore, performing in situ calibration is often recommended to obtain a more accurate Kᵈ value for the specific cell type and experimental conditions being studied thermofisher.comresearchgate.net. Reported Kᵈ values for this compound can vary depending on the calibration method and conditions used physiology.org. For instance, a Kᵈ for this compound of 290 nM has been used in studies on rabbit renal proximal tubules physiology.org. The design of this compound aimed to minimize pH sensitivity compared to Fura-2 by insulating the ionizable amine from the BAPTA ring, although a slight pH sensitivity may still exist google.com.
The improved leakage resistance of this compound compared to Fura-2 is attributed to a structural modification involving a piperazine (B1678402) group, which is thought to increase intracellular retention interchim.frfsu.edugoogle.com. This feature is particularly beneficial for long-term imaging experiments or in cell types prone to dye leakage interchim.frphysiology.org.
Fura Pe3 in Investigating Cellular Calcium Signaling Pathways
Analysis of Cytosolic Calcium Transients and Sustained Elevations
Fura-PE3 is instrumental in characterizing the temporal dynamics of cytosolic calcium signals, distinguishing between rapid, transient increases and prolonged, sustained elevations. These distinct patterns of calcium mobilization are often linked to different cellular processes and signaling cascades. Studies utilizing this compound have observed sustained elevations in [Ca²⁺]ᵢ in various cell types in response to specific stimuli. For instance, depletion of sarcoplasmic reticulum (SR) calcium stores by inhibiting the SR Ca²⁺-ATPase (SERCA) has been shown using this compound to lead to a sustained elevation of [Ca²⁺]ᵢ that is dependent on extracellular calcium. nih.gov This sustained phase is indicative of calcium influx from the extracellular environment.
Detailed research findings using this compound have provided insights into the amplitude and duration of calcium transients. In cultured Aplysia bag cell neurons, bath application of sodium pyrithione (B72027) (NaP) elicited a relatively slow onset, sustained elevation of [Ca²⁺]ᵢ, reaching approximately 450 nM. queensu.ca This elevation was dependent on extracellular calcium, suggesting an influx mechanism rather than solely intracellular release. queensu.ca Another study using this compound in rat small intrapulmonary arteries demonstrated that 5-hydroxytryptamine (5-HT) induced a sustained [Ca²⁺]ᵢ variation. physiology.org This response was sensitive to a 5-HT₂A receptor inhibitor but insensitive to voltage-dependent L-type calcium channel blockers or voltage-independent calcium channel antagonists, suggesting the involvement of a different calcium entry pathway. physiology.org
This compound's resistance to leakage allows for extended monitoring, which is crucial for studying sustained calcium signals and their downstream effects. nih.govgoogle.com This is in contrast to some other calcium indicators like Fura-2, which can exhibit rapid leakage and compartmentalization, potentially obscuring the true cytosolic calcium dynamics over longer periods. nih.gov
Role in Studying Store-Operated Calcium Entry (SOCE) Mechanisms
Store-Operated Calcium Entry (SOCE) is a critical mechanism for refilling intracellular calcium stores and maintaining calcium homeostasis, particularly in non-excitable cells. elifesciences.orgaai.orgfrontiersin.org It is activated by the depletion of calcium from the endoplasmic reticulum (ER), which triggers calcium influx across the plasma membrane. elifesciences.orgfrontiersin.org this compound has been widely used to investigate SOCE mechanisms due to its ability to accurately report changes in cytosolic calcium following store depletion.
Studies employing this compound have directly assessed SOCE by first depleting ER calcium stores using pharmacological agents like thapsigargin, a SERCA inhibitor. nih.govresearchgate.net Following store depletion, the influx of extracellular calcium through store-operated channels (SOCs) is measured as a rise in cytosolic calcium using this compound. nih.gov Research in rabbit cerebral arteriolar smooth muscle cells using this compound demonstrated that depletion of SR Ca²⁺ by inhibiting SERCA led to a sustained elevation of [Ca²⁺]ᵢ dependent on extracellular Ca²⁺, confirming the activation of SOCs. nih.gov Interestingly, this SOC-mediated calcium influx did not always evoke constriction in these arterioles, suggesting that SOCs might allow calcium entry into a "non-contractile" compartment. nih.gov
This compound has also been used in conjunction with other techniques to understand the molecular players involved in SOCE, such as STIM1 and Orai1. elifesciences.orgaai.orgfrontiersin.org These proteins are key components of the calcium release-activated calcium (CRAC) channels that mediate SOCE. aai.orgfrontiersin.org Studies have utilized this compound to monitor calcium responses in cells where STIM1 or Orai1 expression is manipulated, providing evidence for their roles in SOCE. aai.orgdiva-portal.org For example, research on non-Hodgkin B lymphomas used this compound to show that rituximab (B1143277) provoked an increase in [Ca²⁺]ᵢ involving both intracellular release and localized calcium influx originating from Orai1/STIM1 CRAC channels. aai.org
Investigations of Ligand-Receptor Mediated Calcium Responses
This compound is a valuable tool for studying calcium signaling initiated by the binding of ligands to their specific receptors on the cell surface. These interactions often trigger intracellular signaling cascades that result in the mobilization of calcium.
G-Protein Coupled Receptor (GPCR) Signaling
Many G-Protein Coupled Receptors (GPCRs) signal through pathways that involve the mobilization of intracellular calcium. benthamopenarchives.comnih.gov Agonist binding to Gq-coupled GPCRs, for instance, activates phospholipase C (PLC), leading to the production of inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). benthamopenarchives.com IP₃ then binds to receptors on the ER, causing the release of stored calcium into the cytosol. benthamopenarchives.com this compound can be used to monitor this increase in cytosolic calcium, providing a real-time readout of GPCR activation.
Studies have employed this compound to investigate calcium responses mediated by various GPCRs. Research on proton-sensing GPCRs has utilized this compound to demonstrate that extracellular acidification, sensed by these receptors, leads to an increase in intracellular calcium in bone cells transfected with OGR1, a proton receptor. nih.gov This highlights the role of this compound in studying receptor-mediated calcium signals in response to environmental cues. nih.gov Another study used this compound to assess calcium mobilization induced by shear stress in MDCK cells, finding that the response was mediated via ATP release and autocrine feedback through purinergic receptors, which include GPCRs (P2Y receptors). researchgate.net
The ability of this compound to provide quantitative ratiometric measurements is crucial for comparing the efficacy and potency of different ligands or the impact of modulating receptor activity on calcium signaling. caymanchem.combiorxiv.org
Receptor Tyrosine Kinase (RTK) Pathways (e.g., Epidermal Growth Factor)
Receptor Tyrosine Kinases (RTKs), such as the Epidermal Growth Factor Receptor (EGFR), are another class of cell surface receptors that can trigger calcium signaling upon ligand binding. researchgate.netresearchgate.netdntb.gov.ua While RTK signaling primarily involves protein phosphorylation cascades, they can also activate PLCγ, leading to IP₃ production and subsequent calcium release from intracellular stores.
Although direct studies specifically using this compound to examine EGFR-mediated calcium signaling were not prominently found in the search results, the general mechanism of RTK-induced calcium release through PLCγ activation is well-established. Given this compound's utility in monitoring IP₃-mediated calcium release from the ER, it is a suitable tool for investigating the calcium component of RTK signaling pathways. The PubChem CID for Human Epidermal Growth Factor (EGF) is 16143379. nih.govwikipedia.org
Calcium Dynamics in Ion Channel Function and Regulation
Calcium-permeable ion channels play a direct role in regulating intracellular calcium concentrations by facilitating calcium influx across the plasma membrane or release from intracellular stores. This compound is a valuable tool for monitoring calcium dynamics associated with the activity of these channels.
Voltage-Gated Calcium Channels
Voltage-Gated Calcium Channels (VGCCs) are a class of ion channels that open in response to changes in membrane potential, allowing calcium to enter the cell. nih.govnih.gov This influx of calcium is critical for various cellular processes, including neurotransmitter release, muscle contraction, and hormone secretion. scbt.comnih.gov this compound can be used to measure the increase in cytosolic calcium resulting from VGCC activation.
Studies investigating VGCC function have utilized this compound to assess calcium influx in response to membrane depolarization. For instance, research on rabbit intrapulmonary arteries used this compound to compare calcium elevations induced by 5-HT and potassium depolarization, a method known to activate VGCCs. physiology.org While 5-HT induced a sustained calcium increase insensitive to L-type VGCC blockers, potassium depolarization caused a calcium elevation, demonstrating the ability of this compound to report VGCC activity. physiology.org
This compound has also been used in studies exploring the localization and function of specific VGCC isoforms. Research on a neuroendocrine cell line used this compound/AM and found that while it caused an inhibition of mitosis likely due to calcium chelation, other calcium dyes like Fluo-4 were used to detect calcium fluxes associated with the localization of specific voltage-gated calcium channel isoforms (CaV1.2 and CaV1.3) during mitosis. nih.govnih.gov This highlights that while this compound is a powerful tool, the choice of calcium indicator can be critical depending on the specific cellular process being studied and potential interactions of the dye with cellular machinery. nih.govnih.gov
Transient Receptor Potential Channels (e.g., TRPC5, TRPM2)
This compound has been employed to investigate the role of Transient Receptor Potential (TRP) channels, such as TRPC5 and TRPM2, in mediating calcium influx and shaping cellular calcium dynamics. TRP channels are a superfamily of ion channels involved in sensing a wide range of stimuli and regulating calcium permeability frontiersin.org.
Studies utilizing this compound have explored the activation of TRPC5 channels. For instance, research on human embryonic kidney (HEK) 293 cells expressing TRPC5 has shown that this compound AM can be used for calcium imaging to monitor TRPC5 activity ahajournals.orgnih.gov. These studies have demonstrated that TRPC5 can be activated by various signals, including G-protein-coupled receptor agonists, store depletion, and external lanthanides like gadolinium nih.govnih.gov. The activation of TRPC5 leads to calcium influx, which can be detected as an increase in the this compound fluorescence ratio nih.gov. Furthermore, the function of TRPC5 appears to have a general dependence on physiological intracellular calcium levels, with modest activation observed upon small elevations in [Ca²⁺]ᵢ nih.gov. Research has also indicated that TRPC5 activation by mercurial compounds like methylmercury (B97897) (MeHg) can be monitored via calcium influx measured with this compound in TRPC5-transfected HEK-293 cells oup.com.
This compound has also been instrumental in studying TRPM2 channels, which are known to be activated by intracellular ADP-ribose and play a role in calcium signaling related to oxidative stress frontiersin.org. While some studies on TRPM2 may utilize Fura-2, the principle of using a ratiometric calcium indicator like this compound to measure calcium influx through TRPM2 remains similar plos.org. TRPM2 channels are permeable to various ions, including Ca²⁺ frontiersin.org. Research has investigated compounds that inhibit TRPM2 channels and their effects on intracellular calcium movement, often assessed using fluorescent calcium indicators nih.gov. Studies have linked TRPM2-mediated calcium influx to oxidative stress-induced cell death, highlighting the importance of monitoring these calcium dynamics plos.org.
Data on Calcium Influx Mediated by TRP Channels (Illustrative based on search findings):
| Channel | Stimulus/Condition | Observed Calcium Effect (using this compound or similar) | Reference |
| TRPC5 | Sphingosine-1-phosphate (S1P) | Activation of Ca²⁺ influx | ahajournals.org |
| TRPC5 | Gadolinium (Gd³⁺) | Evoked Ca²⁺ signal | nih.govnih.gov |
| TRPC5 | Methylmercury (MeHg) | Activated Ca²⁺ influx | oup.com |
| TRPM2 | Hydrogen Peroxide (H₂O₂) | Increased [Ca²⁺]ᵢ (often studied with Fura-2, but principle applicable) | frontiersin.orgplos.org |
| TRPM2 | ADP-ribose | Activation leading to Ca²⁺ influx | frontiersin.org |
Interplay of Intracellular Calcium with Other Signaling Molecules (e.g., Reactive Oxygen Species, Cyclic AMP, Phospholipase A2)
This compound has been utilized to explore the complex interplay between intracellular calcium and other crucial signaling molecules, including Reactive Oxygen Species (ROS), Cyclic AMP (cAMP), and Phospholipase A2 (PLA2). Changes in intracellular calcium often occur in concert with or are influenced by these other signaling pathways.
The relationship between intracellular calcium and ROS has been investigated using this compound. ROS can influence calcium homeostasis by affecting various calcium channels and pumps researchgate.net. Studies have measured intracellular calcium dynamics using this compound in the context of oxidative stress plos.org. For instance, research has examined how compounds like dapagliflozin (B1669812) affect intracellular [Ca²⁺]ᵢ and ROS production in cells, using this compound/AM to monitor calcium levels plos.org. The interplay of ROS and [Ca²⁺]ᵢ is recognized as important for regulating mitochondrial function, gene expression, and apoptosis plos.org. Some studies suggest that mitochondrial ROS can trigger calcium increases plos.orgnih.gov.
Cyclic AMP is another signaling molecule whose interaction with intracellular calcium has been studied with the aid of this compound. cAMP can influence calcium metabolism by affecting calcium uptake into the endoplasmic reticulum, plasma membrane permeability to calcium, or the activity of calcium pumps biologists.com. This compound has been used to monitor intracellular calcium levels in cells where cAMP levels are being manipulated biologists.comnih.govoup.com. For example, studies on retinal pigment epithelial cells used this compound to observe that [Ca²⁺]ᵢ did not change significantly from basal levels when pigment granule aggregation or dispersion was triggered by cAMP application or washout, suggesting a calcium-independent mechanism in this specific context biologists.comresearchgate.netnih.gov. In contrast, research in smooth muscle has used this compound to measure changes in [Ca²⁺]ᵢ in response to stimuli that also affect cAMP levels, investigating the involvement of the Na⁺-Ca²⁺ exchanger in cAMP-mediated relaxation nih.gov.
Phospholipase A2 enzymes are involved in the release of arachidonic acid, a precursor to eicosanoids, and their activity can be regulated by calcium escholarship.org. The interplay between PLA2 activity and intracellular calcium has been explored in various cell types nih.govmdpi.com. While some studies on PLA2 and calcium may use Fura-2, the use of calcium indicators like this compound allows for the monitoring of calcium dynamics influenced by PLA2 activity or its downstream products nih.govphysiology.org. Research has suggested that PLA2 can enhance smooth muscle responsiveness to agonists by facilitating agonist-mediated calcium mobilization nih.gov. The interaction between calcium and PLA2 is complex, with some forms of PLA2 being calcium-dependent and others calcium-independent escholarship.org. Studies using this compound have contributed to understanding how signaling pathways involving arachidonic acid, released by PLA2, can influence calcium influx physiology.orgresearchgate.net.
Summary of Interplay with Other Molecules (Illustrative based on search findings):
| Signaling Molecule | Observed Interplay with Calcium (studied with this compound or similar) | Reference |
| Reactive Oxygen Species | Influence on [Ca²⁺]ᵢ dynamics; important for cell function/fate | researchgate.netplos.org |
| Cyclic AMP | Can influence calcium metabolism; context-dependent calcium changes | biologists.comnih.gov |
| Phospholipase A2 | Can facilitate agonist-mediated calcium mobilization; calcium-regulated | escholarship.orgnih.gov |
Compound Names and PubChem CIDs:
| Compound Name | PubChem CID |
| This compound | 4087149 |
| Cyclic AMP | 6076 |
Note: TRPC5 and TRPM2 are protein channels, Reactive Oxygen Species is a class of molecules, and Phospholipase A2 is an enzyme class. PubChem CIDs are provided for the chemical compounds mentioned. This compound/AM, the cell-permeable form, has a PubChem CID of 16133371 fishersci.ca. Fura PE-3 (potassium) has a PubChem CID of 164886669 nih.gov. The CID 4087149 is for the free acid form, this compound nih.gov. The CID 6076 is for Adenosine cyclic phosphate, which is Cyclic AMP wikipedia.orgguidetopharmacology.orguni.lu. CID 7059571 is for 3',5'-cyclic AMP(1-), the conjugate base of Cyclic AMP uni.lunih.gov.this compound is a fluorescent indicator utilized in the investigation of intracellular calcium dynamics. As an acetoxymethyl (AM) ester derivative, this compound AM is capable of permeating cell membranes, where it is subsequently hydrolyzed by intracellular esterases. This process yields the calcium-sensitive free acid form, this compound, which is retained within the cell open.ac.ukmedchemexpress.com. This compound is recognized for its resistance to leakage from cells, rendering it advantageous for prolonged calcium imaging experiments. Its spectral characteristics are comparable to those of Fura-2 fishersci.ca. By analyzing the ratio of fluorescence intensity at distinct excitation wavelengths (commonly 340 nm and 380 nm), researchers can quantify alterations in intracellular calcium concentration ([Ca²⁺]ᵢ) jst.go.jpplos.org.
Transient Receptor Potential Channels (e.g., TRPC5, TRPM2)
This compound has been instrumental in exploring the function of Transient Receptor Potential (TRP) channels, such as TRPC5 and TRPM2, in modulating calcium influx and influencing cellular calcium signals. TRP channels constitute a superfamily of ion channels that respond to a diverse array of stimuli and regulate calcium permeability frontiersin.org.
Research employing this compound has delved into the activation mechanisms of TRPC5 channels. Studies involving human embryonic kidney (HEK) 293 cells engineered to express TRPC5 have demonstrated the utility of this compound AM for calcium imaging to monitor TRPC5 activity ahajournals.orgnih.gov. These investigations have revealed that TRPC5 can be stimulated by various signals, including agonists of G-protein-coupled receptors, depletion of intracellular calcium stores, and extracellular lanthanides such as gadolinium nih.govnih.gov. Activation of TRPC5 results in an influx of calcium, detectable as an increase in the this compound fluorescence ratio nih.gov. Furthermore, the operation of TRPC5 appears broadly contingent on physiological intracellular calcium levels, exhibiting modest activation upon slight increases in [Ca²⁺]ᵢ nih.gov. Studies have also indicated that the activation of TRPC5 by mercurial compounds like methylmercury (MeHg) can be tracked by monitoring calcium influx using this compound in HEK-293 cells transfected with TRPC5 oup.com.
This compound has also played a significant role in the study of TRPM2 channels, which are activated by intracellular ADP-ribose and are implicated in calcium signaling related to oxidative stress frontiersin.org. While some studies on TRPM2 may employ Fura-2, the fundamental principle of using a ratiometric calcium indicator like this compound to quantify calcium influx through TRPM2 is analogous plos.org. TRPM2 channels are permeable to several ions, including Ca²⁺ frontiersin.org. Investigations have examined compounds that inhibit TRPM2 channels and their impact on intracellular calcium movement, frequently assessed using fluorescent calcium indicators nih.gov. Research has linked TRPM2-mediated calcium influx to apoptosis induced by oxidative stress, underscoring the importance of monitoring these calcium dynamics plos.org.
Data on Calcium Influx Mediated by TRP Channels (Illustrative based on search findings):
| Channel | Stimulus/Condition | Observed Calcium Effect (using this compound or similar) | Reference |
| TRPC5 | Sphingosine-1-phosphate (S1P) | Activation of Ca²⁺ influx | ahajournals.org |
| TRPC5 | Gadolinium (Gd³⁺) | Evoked Ca²⁺ signal | nih.govnih.gov |
| TRPC5 | Methylmercury (MeHg) | Activated Ca²⁺ influx | oup.com |
| TRPM2 | Hydrogen Peroxide (H₂O₂) | Increased [Ca²⁺]ᵢ (often studied with Fura-2, but principle applicable) | frontiersin.orgplos.org |
| TRPM2 | ADP-ribose | Activation leading to Ca²⁺ influx | frontiersin.org |
Interplay of Intracellular Calcium with Other Signaling Molecules (e.g., Reactive Oxygen Species, Cyclic AMP, Phospholipase A2)
This compound has been employed to investigate the intricate interplay between intracellular calcium and other crucial signaling molecules, including Reactive Oxygen Species (ROS), Cyclic AMP (cAMP), and Phospholipase A2 (PLA2). Changes in intracellular calcium frequently occur in conjunction with or are influenced by these other signaling pathways.
The relationship between intracellular calcium and ROS has been explored using this compound. ROS can impact calcium homeostasis by influencing various calcium channels and pumps researchgate.net. Studies have measured intracellular calcium dynamics using this compound in the context of oxidative stress plos.org. For example, research has examined how agents like dapagliflozin influence intracellular [Ca²⁺]ᵢ and ROS generation in cells, utilizing this compound/AM to monitor calcium levels plos.org. The interaction between ROS and [Ca²⁺]ᵢ is recognized as significant for regulating mitochondrial function, gene expression, and programmed cell death plos.org. Some studies propose that mitochondrial ROS can trigger increases in calcium plos.orgnih.gov.
Cyclic AMP is another signaling molecule whose interaction with intracellular calcium has been investigated with the aid of this compound. Cyclic AMP can affect calcium metabolism by influencing calcium uptake into the endoplasmic reticulum, the permeability of the plasma membrane to calcium, or the activity of calcium pumps biologists.com. This compound has been used to monitor intracellular calcium levels in cells where cAMP concentrations are being manipulated biologists.comnih.govoup.com. For instance, studies on retinal pigment epithelial cells used this compound to observe that [Ca²⁺]ᵢ did not significantly deviate from basal levels when pigment granule aggregation or dispersion was initiated by the addition or removal of cAMP, suggesting a calcium-independent mechanism in this specific context biologists.comresearchgate.netnih.gov. Conversely, research in smooth muscle has employed this compound to quantify changes in [Ca²⁺]ᵢ in response to stimuli that also influence cAMP levels, investigating the involvement of the Na⁺-Ca²⁺ exchanger in cAMP-mediated relaxation nih.gov.
Phospholipase A2 enzymes are involved in the liberation of arachidonic acid, a precursor to eicosanoids, and their activity can be modulated by calcium escholarship.org. The interplay between PLA2 activity and intracellular calcium has been examined in various cell types nih.govmdpi.com. While some studies on PLA2 and calcium may utilize Fura-2, the application of calcium indicators like this compound enables the monitoring of calcium dynamics affected by PLA2 activity or its downstream products nih.govphysiology.org. Research has suggested that PLA2 can augment smooth muscle responsiveness to agonists by facilitating agonist-induced calcium mobilization nih.gov. The interaction between calcium and PLA2 is intricate, with certain forms of PLA2 being calcium-dependent and others calcium-independent escholarship.org. Studies employing this compound have contributed to understanding how signaling pathways involving arachidonic acid, released by PLA2, can impact calcium influx physiology.orgresearchgate.net.
Summary of Interplay with Other Molecules (Illustrative based on search findings):
| Signaling Molecule | Observed Interplay with Calcium (studied with this compound or similar) | Reference |
| Reactive Oxygen Species | Influence on [Ca²⁺]ᵢ dynamics; important for cell function/fate | researchgate.netplos.org |
| Cyclic AMP | Can influence calcium metabolism; context-dependent calcium changes | biologists.comnih.gov |
| Phospholipase A2 | Can facilitate agonist-mediated calcium mobilization; calcium-regulated | escholarship.orgnih.gov |
Applications of Fura Pe3 in Specific Biological Systems and Processes
Neurobiological Research: Neuronal Calcium Dynamics and Network Activity
Fura-PE3 has been employed in neurobiological research to investigate calcium dynamics in neurons and neuronal networks. Studies utilizing this compound have explored calcium handling in Aplysia californica bag cell neurons, which are involved in initiating reproduction through an afterdischarge involving multiple calcium-dependent processes. Cultured bag cell neurons were loaded with this compound to image calcium under whole-cell voltage clamp, allowing for the examination of the contribution of extrusion and sequestration to handling calcium from different sources nih.govscbt.com. A 5 Hz, 1-minute train of depolarizing voltage steps elicited voltage-gated calcium influx followed by EGTA-sensitive calcium-induced calcium release (CICR) from mitochondria scbt.com.
This compound AM has also been tested for in vivo two-photon calcium imaging of neuronal networks in the cortex fishersci.camedchemexpress.com. This method involves pressure ejection-based local dye delivery to stain populations of neurons in the adult brain fishersci.ca. While various indicator dyes were tested, including this compound AM, the effectiveness of different indicators can vary depending on the specific application and tissue type fishersci.ca. Multi-cell bolus loading (MCBL) using membrane-permeant fluorescent indicator dyes, such as this compound AM, has been shown to enable in vivo staining of neural networks in different species, including zebrafish larvae spinal cord.
Cardiovascular Physiology: Vascular Smooth Muscle Contractility and Platelet Activation
This compound has found application in studying calcium handling in cardiovascular physiology, particularly in relation to vascular smooth muscle contractility. Researchers have used this compound to monitor intracellular calcium concentration ([Ca2+]i) in isolated rat ventricular trabeculae to examine the isometric force-frequency relationship at different temperatures and external calcium concentrations. This allowed for the demonstration of a positive force-frequency relationship under near-physiological conditions.
In cerebral arteriolar smooth muscle cells, this compound has been used to investigate store-operated channels (SOCs) and their link to contractile function. Depletion of sarcoplasmic reticulum (SR) calcium by inhibiting SR Ca2+-ATPase (SERCA) led to a sustained elevation of [Ca2+]i that was dependent on extracellular calcium. This SOC-mediated calcium influx, indicated by this compound, was observed to be greater than the [Ca2+]i rise evoked by potassium depolarization, yet it did not induce constriction of the arterioles in a resting state, suggesting that SOCs might allow calcium influx into a "non-contractile" compartment in these cells. This compound has also been used to monitor changes in the fluorescence intensity of the calcium-Fura-PE3 complex in strips of guinea-pig taenia coli smooth muscle to study the mechanism of contraction induced by substances like leukotriene C4.
Renal and Epithelial Cell Biology: Ion Transport and Mechanotransduction Studies
In the field of renal and epithelial cell biology, this compound has been utilized in studies investigating ion transport and mechanotransduction. Cytosolic free calcium ([Ca2+]i) has been measured using this compound video imaging fluorescence microscopy in MDCK (renal epithelial) cells to study their response to shear stress due to laminar flow. These studies revealed that both unciliated and ciliated MDCK cells are sensitive to shear stress via ATP release and autocrine feedback through purinergic receptors. The purinergic calcium signals observed using this compound differed in response intensity and receptor subtypes between ciliated and unciliated cells, suggesting that the transduction of mechanical strain involves the mobilization of different sets of purinergic receptors.
Musculoskeletal System Research: Calcium Dysregulation in Dystrophic Muscle
This compound has been instrumental in research concerning calcium dysregulation in the musculoskeletal system, particularly in the context of muscular dystrophy. Conflicting reports existed regarding resting free calcium levels in dystrophic mouse (mdx) myotubes and adult myofibers. Careful calibration using this compound-AM, described as a compartmentalization-resistant derivative of fura-2, provided evidence supporting the hypothesis that increased calcium influx via leak channels leads to increases in resting [Ca2+]i in dystrophic cells. Studies using this compound-AM showed elevated resting [Ca2+]i in mdx myotubes. This research contributes to understanding the pathways that may result in elevated resting free calcium levels observed in dystrophic muscle fibers and myotubes.
Other Specialized Cellular Models (e.g., Retinal Pigment Epithelial Cells)
This compound has also been applied in other specialized cellular models, such as retinal pigment epithelial (RPE) cells. Researchers have used this compound, alongside Fura-2, to monitor calcium dynamics in isolated teleost RPE cells during pigment granule aggregation and dispersion, processes that occur in response to changes in light conditions. Using this compound, it was observed that intracellular calcium levels did not change significantly from basal levels when pigment granule aggregation was triggered by cAMP or dispersion was triggered by cAMP washout or dopamine (B1211576) treatment. Furthermore, elevating intracellular calcium with ionomycin (B1663694) did not trigger pigment movements or interfere with motility elicited by cAMP, suggesting that RPE pigment granule migration relies on an actin-based motility system not directly regulated by calcium.
Comparative Analysis of Fura Pe3 with Other Fluorescent Calcium Indicators
Advantages of Fura-PE3: Enhanced Cytosolic Retention and Reduced Compartmentalization/Leakage
A significant challenge with some early fluorescent calcium indicators, such as Fura-2, is their tendency to leak out of the cytosol or become sequestered into intracellular organelles over time, leading to inaccurate calcium measurements google.cominterchim.fr. This compound, also known as Fura-2 LeakRes (LR), was developed to address this issue interchim.fr. It is described as a leakage-resistant or non-leaky analog of Fura-2 nih.govnih.govwikipedia.orgionbiosciences.complos.orgopen.ac.ukmedchemexpress.com.
The enhanced cytosolic retention of this compound is attributed to a modification in its chemical structure, specifically the replacement of the 5' methyl group of the BAPTA moiety with a derivative of propionic acid google.com. This modification, which often includes a piperazine (B1678402) ring system, introduces a tertiary amino group that can ionize inside the cell after the AM ester is cleaved, resulting in a zwitterion google.com. This zwitterionic form resists leakage and compartmentalization, ensuring that the fluorescence signal accurately reflects cytosolic calcium levels over longer experimental periods google.com. Studies have shown that this compound exhibits a lower leakage rate out of the cell compared to Fura-2, leading to a smaller change in baseline intracellular calcium levels over time google.com. This improved retention makes this compound particularly valuable for long-term calcium imaging experiments or in cell types where dye leakage is a significant problem interchim.fr.
Comparative Performance in Ratiometric Imaging (e.g., Fura-2, Indo-1)
This compound is a ratiometric calcium indicator, similar in principle to Fura-2 and Indo-1 google.comfishersci.cawikipedia.orgwikipedia.org. Ratiometric indicators are advantageous because they allow for calcium concentration measurements that are less affected by variations in dye concentration, cell thickness, excitation light intensity, or photobleaching google.comfishersci.cawikipedia.orgnih.govsigmaaldrich.com. This is achieved by taking the ratio of fluorescence intensities at two different wavelengths.
Like Fura-2, this compound utilizes excitation ratioing. It has excitation peaks around 340 nm and 380 nm, with emission typically monitored around 510 nm when bound to calcium google.cominterchim.frplos.orgopen.ac.ukfishersci.cawikipedia.orgwikipedia.orgrupress.org. The ratio of the fluorescence intensity excited at 340 nm to that excited at 380 nm changes predictably with calcium concentration, allowing for quantitative calcium measurements using the Grynkiewicz equation rupress.org.
Indo-1, another widely used ratiometric dye, differs from Fura-2 and this compound in that it uses emission ratioing google.comfishersci.cawikipedia.orgwikipedia.orgfsu.edu. Indo-1 is typically excited at a single wavelength (around 340 nm) and exhibits a shift in its emission spectrum upon calcium binding, with peaks around 400 nm (calcium-bound) and 475 nm (calcium-free) wikipedia.orgfsu.eduinterchim.froxinst.com. While Indo-1 is popular in flow cytometry due to its single excitation property, its use in confocal microscopy can be limited by photo-instability wikipedia.org. Fura-2 and this compound, with their dual excitation and single emission, are well-suited for fluorescence microscopy setups that can rapidly switch between excitation wavelengths fsu.eduoxinst.com.
The spectral properties of this compound are similar to its parent compound, Fura-2 fishersci.cascbt.com. The dissociation constant (Kd) for calcium binding is also comparable, with this compound reported to have a Kd of approximately 250 nM, similar to Fura-2's Kd of around 145-250 nM interchim.frionbiosciences.com. This makes this compound suitable for measuring calcium concentrations in the physiological range (resting calcium levels are typically around 100 nM) revvity.comrevvity.combiomol.com.
Here is a comparative table summarizing the ratiometric properties of this compound, Fura-2, and Indo-1:
| Indicator | Ratiometric Type | Excitation Wavelengths (nm) | Emission Wavelengths (nm) | Kd for Ca2+ (nM) |
| This compound | Excitation Ratio | 340, 380 | ~510 | ~250 interchim.fr |
| Fura-2 | Excitation Ratio | 340, 380 | ~510 | 145-250 interchim.frionbiosciences.com |
| Indo-1 | Emission Ratio | ~340 | ~400 (bound), ~475 (free) | ~250 interchim.fr |
Comparison with Single-Wavelength Indicators (e.g., Fluo-4, OG-1)
Single-wavelength calcium indicators, such as Fluo-4 and Oregon Green 488 BAPTA-1 (OG-1), exhibit a change in fluorescence intensity at a single excitation/emission wavelength upon calcium binding fishersci.cawikipedia.orgfsu.edurevvity.comtocris.cominvivochem.cn. Unlike ratiometric dyes, their signal is directly proportional to the calcium concentration and the amount of dye present, making them susceptible to artifacts caused by uneven dye loading, photobleaching, or cell movement google.comfishersci.cawikipedia.orgsyronoptics.com.
Fluo-4 is a widely used single-wavelength indicator with excitation around 494 nm and emission around 516-526 nm ionbiosciences.comwikipedia.orgbiomol.comsyronoptics.com. Its excitation spectrum is well-matched with the 488 nm laser line commonly available in fluorescence microscopes, making it convenient to use wikipedia.orgbiomol.com. Fluo-4 is known for its high brightness upon calcium binding, offering a strong fluorescence signal wikipedia.orgbiomol.comsyronoptics.com. OG-1 is another green fluorescent single-wavelength indicator with similar spectral properties, typically excited around 494 nm and emitting around 523 nm tocris.com.
While single-wavelength indicators can be brighter than Fura-2 or this compound, the ratiometric nature of this compound provides a significant advantage for quantitative measurements google.comfishersci.cawikipedia.orgnih.govsigmaaldrich.comsyronoptics.com. By taking the ratio of fluorescence at two excitation wavelengths, this compound allows for compensation of variations in dye concentration and optical path length, leading to more accurate and reliable calcium concentration estimations, especially in complex biological samples or during long-term imaging google.comfishersci.cawikipedia.orgnih.govsigmaaldrich.com. This is particularly important when comparing calcium levels between different cells or experimental conditions interchim.frrevvity.com.
However, single-wavelength indicators like Fluo-4 and OG-1 can be suitable for qualitative assessment of calcium transients or for applications where high signal intensity is critical, such as detecting localized calcium events (e.g., sparks or waves) or in high-throughput screening wikipedia.orgsyronoptics.com. The choice between a ratiometric indicator like this compound and a single-wavelength indicator depends heavily on the specific research question and experimental setup.
Here is a comparative table highlighting key differences between this compound and representative single-wavelength indicators:
| Indicator | Ratiometric/Single-Wavelength | Excitation Wavelengths (nm) | Emission Wavelengths (nm) | Key Advantage(s) |
| This compound | Ratiometric | 340, 380 | ~510 | Quantitative measurement, less sensitive to dye concentration/leakage google.comfishersci.cawikipedia.orgnih.govsigmaaldrich.com |
| Fluo-4 | Single-Wavelength | ~494 | ~516-526 | High brightness, convenient excitation wavelength wikipedia.orgbiomol.comsyronoptics.com |
| OG-1 | Single-Wavelength | ~494 | ~523 | High brightness tocris.com |
Suitability for Diverse Experimental Setups and Research Questions
This compound's properties make it suitable for a variety of experimental setups and research questions where accurate and stable intracellular calcium measurements are required over time. Its enhanced cytosolic retention and reduced compartmentalization compared to Fura-2 are particularly beneficial for long-duration experiments, such as monitoring calcium dynamics in cultured cells over several hours or in tissue preparations google.cominterchim.frplos.orgopen.ac.ukrupress.orgnih.gov.
The ratiometric nature of this compound is crucial for quantitative studies of intracellular calcium concentration, allowing researchers to determine absolute calcium levels and compare responses across different cells or experimental conditions with greater confidence than with single-wavelength indicators google.comfishersci.cawikipedia.orgnih.govsigmaaldrich.com. This is valuable in studies investigating the effects of various stimuli on calcium signaling, characterizing calcium handling in different cell types, or assessing changes in calcium homeostasis in disease models rupress.orginterchim.frrevvity.comrevvity.comnih.gov.
This compound is available in both cell-permeable acetoxymethyl (AM) ester form and cell-impermeant salt form interchim.fr. The AM ester allows for easy loading into intact cells via incubation, where intracellular esterases cleave the ester groups to release the active, fluorescent calcium indicator interchim.fr. The salt form can be introduced via methods like microinjection or patch pipette solutions, which is useful for experiments involving electrophysiology or when precise control over intracellular dye concentration is needed interchim.frrupress.org.
This compound's excitation wavelengths (340 nm and 380 nm) are compatible with standard fluorescence microscopy systems equipped with appropriate light sources (e.g., xenon lamps or specialized LED illuminators like the CoolLED pE-340fura) and filter sets plos.orgopen.ac.ukrupress.orgoxinst.com. It has also been used in two-photon microscopy for imaging calcium in scattering tissues like the brain princeton.edu.
Research findings using this compound have contributed to understanding calcium signaling in various biological contexts, including studies on pancreatic islet cells, neurons, and muscle fibers plos.orgopen.ac.ukrupress.orgnih.gov. Its improved characteristics over Fura-2 have made it a preferred choice for researchers needing reliable, quantitative calcium measurements with minimized artifacts from dye leakage or compartmentalization google.cominterchim.fr.
Challenges and Future Directions in Fura Pe3 Based Research
Minimizing Dye-Related Artifacts and Buffering Effects in Sensitive Systems
Fluorescent calcium indicators, including Fura-PE3, can introduce artifacts and buffering effects that may perturb intracellular calcium dynamics, particularly in sensitive biological systems. Excessive loading of cells with indicators can reduce or even abolish the calcium signals being observed. researchgate.net Binding to intracellular proteins can also alter the fluorescent properties of the dye, affecting measurements such as emission anisotropy, spectrum, reaction kinetics, diffusion constant, and the dissociation constant (Kd). psu.edu
Strategies to minimize these issues include careful optimization of dye loading concentrations and protocols to avoid overloading. Researchers also need to be mindful of potential interactions with other ions, such as heavy metal ions, which can cause artifacts. fsu.edu Selective heavy ion chelators like TPEN can be used to identify and control artifacts caused by these ions without disturbing calcium and magnesium levels. fsu.edu The zwitterionic nature of this compound is designed to reduce its susceptibility to non-specific anion transporters, which contribute to leakage and compartmentation, thereby minimizing associated artifacts. ucsd.edu
Strategies for Targeted Delivery and Subcellular Localization
A significant challenge in using synthetic calcium indicators like this compound is their limited ability to be specifically targeted to subcellular compartments or particular cell populations. escholarship.orgstanford.edu Understanding calcium dynamics at the subcellular level is crucial as calcium distribution is not uniform throughout the cell, and intracellular heterogeneity, such as calcium waves and sparks, plays important roles in various cellular processes. psu.edufsu.edu
Strategies for achieving targeted delivery and subcellular localization include conjugating indicators with membrane-impermeant dextrans or other macromolecules. fsu.edu Another approach involves coupling targeting groups to fluorophores so that they interact selectively with a target ion, molecule, organelle, or structure. ucsd.edu Genetically encoded calcium indicators, which can be targeted to specific cellular domains by modifying the promoter region or tagging with localization signal moieties, represent a promising alternative for studying calcium in specific organelles. frontiersin.org
Integration with Multi-Modal Imaging and Advanced 'Omics' Technologies
The integration of fluorescent calcium imaging with other imaging modalities and advanced 'omics' technologies presents a powerful future direction for a more comprehensive understanding of cellular function. Multi-modal imaging, such as combining fluorescence microscopy with techniques like confocal or multiphoton microscopy, allows for precise spatial and temporal analysis of intracellular calcium activity at the subcellular level. psu.edufsu.edu
Integrating calcium imaging data with 'omics' datasets (e.g., genomics, transcriptomics, proteomics, metabolomics) can provide deeper insights into the complex interplay between calcium signaling and other cellular processes. nih.govarxiv.orgresearchgate.net Challenges lie in the huge dimensionality of both imaging and 'omics' data and the development of computational methods to effectively integrate these diverse data types. nih.gov Advanced AI and machine learning approaches, including deep learning networks, are being explored to combine multi-modal imaging and multi-omics datasets for applications like disease classification and understanding molecular mechanisms. nih.govuu.nl
Potential for Derivatization for Novel Research Applications
The modular design of calcium indicators, where ligand groups responsible for cation affinity and selectivity interact with the fluorophore, suggests potential for derivatization to create novel probes with tailored properties. ucsd.edu this compound itself is a derivative of Fura-2, designed for improved retention. ucsd.eduinterchim.frpsu.edu
Future research could focus on synthesizing this compound derivatives with altered calcium affinities to study different concentration ranges or faster kinetics. psu.eduucsd.edu Derivatization could also aim to improve photostability further, shift excitation/emission spectra for compatibility with other fluorophores or imaging systems, or incorporate functional groups for conjugation with targeting molecules. ucsd.eduresearchgate.net Exploring novel derivatization strategies could lead to the development of this compound-based probes with enhanced performance and expanded applicability in various research areas, potentially enabling the study of calcium dynamics in previously challenging contexts.
Q & A
Q. What methodological advantages does Fura-PE3 offer over Fura-2 in calcium imaging studies?
this compound shares Fura-2’s spectral properties but minimizes cellular compartmentalization and leakage, improving measurement accuracy in prolonged experiments. For instance, in pancreatic β-cell studies, this compound enabled stable single-cell Ca²⁺ imaging with reduced artifacts during 340/380 nm excitation cycles . Calibration protocols using IS-2 solutions (low, medium, high Ca²⁺) and ATP supplementation further enhance reproducibility by mitigating buffering effects .
Q. How should researchers design experiments to validate this compound’s efficacy in new cell types?
- Step 1 : Optimize loading conditions (e.g., concentration, incubation time) to avoid cytotoxicity.
- Step 2 : Perform in situ calibration using dialyzed cells with defined Ca²⁺-EGTA/K-EGTA ratios (e.g., 2.3:1) to determine Rₘᵢₙ, Rₛₗᵣ, and Rₘₐₓ .
- Step 3 : Compare this compound signals with alternative indicators (e.g., Fluo-4) to confirm specificity and dynamic range .
Q. What are the critical parameters for analyzing this compound fluorescence ratio data?
Use background-subtracted 340/380 nm intensity ratios and apply the Grynkiewicz equation to calculate [Ca²⁺]ᵢ. Validate ratios against control conditions (e.g., Ca²⁺-free buffers) and account for photobleaching by normalizing to baseline signals .
Advanced Research Questions
Q. How can researchers reconcile contradictory this compound fluorescence ratios in mitochondrial bioenergetic studies?
In cerebellar granule neurons, this compound ratios correlated with mitochondrial respiratory capacity (r = 0.31, p < 0.02), but discrepancies arose under glutamate toxicity. Mitigate this by:
- Parallel assays : Combine respirometry (e.g., FCCP-stimulated OCR) with fluorescence imaging .
- Data normalization : Group viable cells by final this compound ratios and cross-reference with bioenergetic outputs (e.g., ATP-linked respiration) .
Q. What strategies address this compound signal attenuation during long-term imaging?
- Leakage mitigation : Use hydrophilic analogs (e.g., this compound K⁺ salt) and limit imaging duration to ≤4 hours .
- Photostability enhancement : Employ low-light cameras (e.g., emCCD) and reduce excitation frequency (e.g., 50 Hz) .
Q. How to integrate this compound data with multi-parametric bioenergetic analyses?
Design experiments using frameworks like PICOT :
- Population : Primary neurons or β-cells.
- Intervention : Pharmacological modulators (e.g., MK801, pyruvate).
- Comparison : Baseline vs. treated FCCP responses.
- Outcome : Correlation between [Ca²⁺]ᵢ and mitochondrial dysfunction.
- Time : Monitor signals at 60–240 min intervals .
Methodological Best Practices
Q. What calibration protocols ensure accurate this compound quantification?
| Parameter | Protocol |
|---|---|
| Rₘᵢₙ | Dialyze cells with Ca²⁺-free IS-2 + 10 mM EGTA. |
| Rₛₗᵣ | Use 100 nM free Ca²⁺ (1 mM ATP to reduce buffering). |
| Rₘₐₓ | Saturate with 10 µM free Ca²⁺ . |
Q. How to troubleshoot this compound data inconsistencies in heterogeneous cell populations?
- Region-of-interest (ROI) analysis : Segment cells by morphology or response thresholds.
- Statistical validation : Apply ANOVA for inter-group comparisons (e.g., control vs. glutamate-treated) and report effect sizes .
Ethical and Reproducibility Considerations
Q. What ethical guidelines apply to this compound studies involving primary cell cultures?
Adhere to FINER criteria :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
